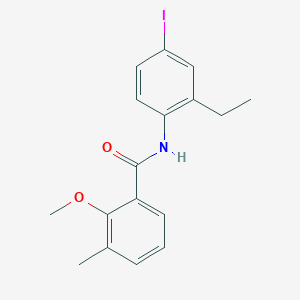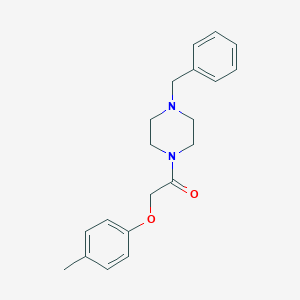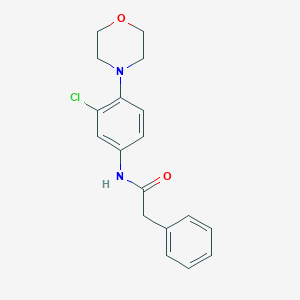
4-(2,5-Dichlorophenyl)sulfonylmorpholine
説明
4-(2,5-Dichlorophenyl)sulfonylmorpholine, also known as DCM, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DCM is a sulfonylurea derivative that has been shown to exhibit potent hypoglycemic and anti-inflammatory properties. In
科学的研究の応用
4-(2,5-Dichlorophenyl)sulfonylmorpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent hypoglycemic activity by stimulating insulin secretion and improving glucose uptake in peripheral tissues. 4-(2,5-Dichlorophenyl)sulfonylmorpholine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-(2,5-Dichlorophenyl)sulfonylmorpholine has been investigated for its potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
作用機序
The mechanism of action of 4-(2,5-Dichlorophenyl)sulfonylmorpholine involves the activation of the ATP-sensitive potassium (KATP) channels in pancreatic beta cells, which leads to the depolarization of the cell membrane and subsequent insulin secretion. 4-(2,5-Dichlorophenyl)sulfonylmorpholine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism. In addition, 4-(2,5-Dichlorophenyl)sulfonylmorpholine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-(2,5-Dichlorophenyl)sulfonylmorpholine has been shown to exhibit potent hypoglycemic and anti-inflammatory effects in various animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. In addition, 4-(2,5-Dichlorophenyl)sulfonylmorpholine has been shown to reduce oxidative stress and improve mitochondrial function in various tissues. 4-(2,5-Dichlorophenyl)sulfonylmorpholine has also been investigated for its potential effects on cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of using 4-(2,5-Dichlorophenyl)sulfonylmorpholine in lab experiments is its potent hypoglycemic and anti-inflammatory effects, which make it a promising candidate for the treatment of various diseases. 4-(2,5-Dichlorophenyl)sulfonylmorpholine is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using 4-(2,5-Dichlorophenyl)sulfonylmorpholine in lab experiments is its potential toxicity, which requires careful monitoring and dose optimization.
将来の方向性
There are several future directions for research on 4-(2,5-Dichlorophenyl)sulfonylmorpholine. One area of focus is the development of more potent and selective 4-(2,5-Dichlorophenyl)sulfonylmorpholine analogs that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of focus is the investigation of the potential applications of 4-(2,5-Dichlorophenyl)sulfonylmorpholine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to elucidate the molecular mechanisms underlying the hypoglycemic and anti-inflammatory effects of 4-(2,5-Dichlorophenyl)sulfonylmorpholine, which may lead to the development of novel therapeutic strategies for the treatment of various diseases.
Conclusion:
In conclusion, 4-(2,5-Dichlorophenyl)sulfonylmorpholine is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. 4-(2,5-Dichlorophenyl)sulfonylmorpholine exhibits potent hypoglycemic and anti-inflammatory properties and has been investigated for its potential applications in the treatment of various diseases. The synthesis method of 4-(2,5-Dichlorophenyl)sulfonylmorpholine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with morpholine in the presence of a base, and the resulting product is purified through recrystallization. While 4-(2,5-Dichlorophenyl)sulfonylmorpholine has several advantages for lab experiments, its potential toxicity requires careful monitoring and dose optimization. Future research on 4-(2,5-Dichlorophenyl)sulfonylmorpholine may lead to the development of novel therapeutic strategies for the treatment of various diseases.
特性
CAS番号 |
74832-74-9 |
|---|---|
分子式 |
C10H11Cl2NO3S |
分子量 |
296.17 g/mol |
IUPAC名 |
4-(2,5-dichlorophenyl)sulfonylmorpholine |
InChI |
InChI=1S/C10H11Cl2NO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 |
InChIキー |
VAEORJTUYUNIEB-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)




![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)